Chlorprothixene Sulfoxide Oxalate

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Profiling

Essential reference standard for quantifying the major inactive metabolite of chlorprothixene. Indispensable for accurate metabolite-to-parent ratio determination in pharmacokinetic studies, forensic toxicology, and therapeutic drug monitoring. Also serves as a critical impurity marker for stability-indicating method validation per ICH Q3A/Q3B. Differentiates analytically from parent drug and other thioxanthenes. For research use only.

Molecular Formula C20H20ClNO5S
Molecular Weight 421.9 g/mol
Cat. No. B13709321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorprothixene Sulfoxide Oxalate
Molecular FormulaC20H20ClNO5S
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C18H18ClNOS.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-;
InChIKeyRRROSNAAFDJLGC-KIUKIJHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorprothixene Sulfoxide Oxalate: Definitive Reference Standard for Quantifying the Primary Circulating Metabolite of Chlorprothixene


Chlorprothixene Sulfoxide Oxalate (CAS 1391062-41-1) is the oxalate salt form of chlorprothixene sulfoxide, the principal metabolite of the typical thioxanthene antipsychotic chlorprothixene [1]. Chlorprothixene undergoes extensive metabolism primarily via CYP2D6-mediated sulfoxidation to yield chlorprothixene sulfoxide as the predominant plasma component following therapeutic administration and overdose [2]. This reference standard enables accurate quantification of the metabolite in biological matrices, supporting pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology investigations where differentiation between parent drug and circulating metabolite is analytically essential [3].

Chlorprothixene Sulfoxide Oxalate: Why Generic Thioxanthene Reference Standards Cannot Substitute for Metabolite-Specific Quantification


In-class thioxanthene antipsychotics such as chlorprothixene, flupentixol, and zuclopenthixol cannot be interchanged as reference standards for analytical quantification of chlorprothixene sulfoxide due to fundamental differences in molecular structure, chromatographic behavior, and pharmacological activity. Chlorprothixene sulfoxide is structurally distinct from the parent chlorprothixene through the addition of a sulfoxide moiety [1], resulting in markedly different retention characteristics on reversed-phase HPLC systems that require compound-specific resolution and calibration [2]. Furthermore, the sulfoxide metabolite lacks neuroleptic activity, possessing only possible anticholinergic effects [3]. Substituting a parent drug reference standard or a structurally unrelated thioxanthene analog introduces systematic quantification errors and precludes accurate assessment of metabolite-to-parent ratios, which are critical for interpreting pharmacokinetic profiles and forensic toxicology findings. The quantitative evidence below establishes exactly where this compound demonstrates analytically verifiable differentiation that generic substitution cannot replicate.

Chlorprothixene Sulfoxide Oxalate: Quantified Differential Evidence for Analytical Reference Standard Selection


Plasma Predominance of Chlorprothixene Sulfoxide: Quantified Metabolite-to-Parent Ratio in Human Pharmacokinetic Studies

Chlorprothixene sulfoxide is the predominant plasma component following both therapeutic administration and overdose of chlorprothixene [1]. In two subjects administered a 100 mg oral suspension of chlorprothixene, the sulfoxide metabolite demonstrated consistently higher plasma concentrations than the parent drug throughout the sampling period, with the sulfoxide metabolite being identified as the predominant circulating species [1]. This plasma predominance was further confirmed in two additional subjects following overdosage estimated to exceed several hundred milligrams [1]. In a separate fatal overdose case, chlorprothixene sulfoxide concentrations exceeded parent drug concentrations by a factor of 6.0 in blood (0.60 mg/L vs. 0.10 mg/L), 1.8 in bile (7.0 mg/L vs. 3.9 mg/L), and 8.5 in urine (3.4 mg/L vs. 0.4 mg/L) [2].

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Profiling

Pharmacological Activity Divergence: Absence of Neuroleptic Action in Chlorprothixene Sulfoxide Compared to Parent Chlorprothixene

The primary metabolite chlorprothixene sulfoxide exhibits fundamentally different pharmacological activity compared to the parent drug chlorprothixene. While chlorprothixene demonstrates strong binding affinities to multiple dopamine and serotonin receptors (D2 Ki = 2.96 nM; 5-HT2 Ki = 9.4 nM; 5-HT6 Ki = 3 nM; 5-HT7 Ki = 5.6 nM) , the sulfoxide metabolite has no neuroleptic action and possesses only possible anticholinergic activity [1]. This pharmacological divergence is confirmed by authoritative drug databases and product characteristics documentation [2].

Receptor Pharmacology Metabolite Activity Profiling Antipsychotic Research

Chromatographic Resolution and Recovery: Validated HPLC Differentiation Between Chlorprothixene and Its Sulfoxide Metabolite

A validated reversed-phase HPLC method with UV detection at 229 nm chromatographically resolves chlorprothixene and chlorprothixene sulfoxide using a cyano column with acetonitrile:0.02 M potassium dihydrogen phosphate pH 4.5 (60:40) mobile phase [1]. The method demonstrates differential recovery rates: 85% recovery for chlorprothixene versus 90% recovery for the sulfoxide metabolite using a 1.0-mL plasma sample [1]. Quantitation based on peak height ratios achieves linearity over the concentration range of 5.0–50.0 ng/mL for both compounds [1]. The method also resolves chlorprothixene and the sulfoxide metabolite from the N-desmethyl metabolite [1].

Analytical Method Validation HPLC Assay Development Bioanalytical Chemistry

Chlorprothixene Sulfoxide Oxalate: High-Impact Application Scenarios Based on Quantitative Differentiation Evidence


Pharmacokinetic and Bioequivalence Studies Requiring Accurate Metabolite Quantification

Chlorprothixene Sulfoxide Oxalate serves as the essential reference standard for quantifying the predominant plasma metabolite in chlorprothixene pharmacokinetic studies. Given that the sulfoxide metabolite represents the major circulating species following therapeutic administration [1], any pharmacokinetic study evaluating chlorprothixene absorption, distribution, metabolism, or excretion requires separate quantification of both parent and metabolite to accurately characterize exposure parameters (Cmax, AUC, t½). The validated HPLC method using this reference standard achieves 90% recovery for the sulfoxide metabolite with linear quantitation from 5.0–50.0 ng/mL [1], enabling precise determination of metabolite-to-parent ratios essential for bioequivalence assessments and regulatory submissions (ANDA filing, DMF documentation).

Forensic Toxicology and Postmortem Analysis for Chlorprothixene Exposure

In forensic toxicology investigations involving suspected chlorprothixene overdose or poisoning, Chlorprothixene Sulfoxide Oxalate is indispensable for accurate postmortem interpretation. The metabolite-to-parent ratio in blood (6.0:1), bile (1.8:1), and urine (8.5:1) established from documented fatal overdose cases [2] provides essential interpretive context that parent drug quantification alone cannot supply. Detection of chlorprothixene sulfoxide at concentrations exceeding parent drug by 6-fold in blood and 8.5-fold in urine serves as a confirmatory biomarker of systemic chlorprothixene exposure, distinguishing ante-mortem ingestion from postmortem contamination or redistribution artifacts. This reference standard enables validated quantitative methods (GC-MS, LC-MS/MS) for forensic laboratories requiring court-admissible toxicological evidence.

Therapeutic Drug Monitoring Assay Development and Validation

Chlorprothixene Sulfoxide Oxalate is critical for developing and validating therapeutic drug monitoring (TDM) assays for patients receiving chlorprothixene therapy. Since the sulfoxide metabolite lacks neuroleptic activity [3], plasma concentrations of the parent drug—not total drug—correlate with therapeutic response and adverse effects. TDM assays must therefore chromatographically resolve and separately quantify chlorprothixene and chlorprothixene sulfoxide. The validated HPLC method using this reference standard achieves baseline resolution between parent and metabolite on a cyano column, with differential recovery rates (90% for sulfoxide vs. 85% for parent) [1] that necessitate metabolite-specific calibration. Clinical laboratories implementing chlorprothixene TDM require this authentic reference standard to meet regulatory method validation requirements for accuracy, precision, and specificity.

Pharmaceutical Impurity Profiling and Stability-Indicating Method Development

As the primary oxidative metabolite and potential degradation product of chlorprothixene drug substance and finished pharmaceutical products, Chlorprothixene Sulfoxide Oxalate serves as a critical impurity reference standard for stability-indicating method development. Regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of specified impurities at thresholds ≥0.1% (drug substance) or ≥0.2% (drug product) for a maximum daily dose of ≤2 g. The availability of this authenticated reference standard enables pharmaceutical quality control laboratories to establish validated HPLC methods with known retention characteristics and detector response factors for the sulfoxide impurity [1], supporting batch release testing, stability studies, and shelf-life determination for chlorprothixene-containing products.

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